6-Chloro-N-phenylquinolin-8-amine
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Overview
Description
6-Chloro-N-phenylquinolin-8-amine is a heterocyclic aromatic amine with a quinoline backbone This compound is characterized by the presence of a chlorine atom at the 6th position and a phenyl group attached to the nitrogen atom at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-phenylquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline and aniline.
Nucleophilic Substitution: The 6-chloroquinoline undergoes a nucleophilic substitution reaction with aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C).
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-phenylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding amines.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-phenylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-phenylquinolin-8-amine involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or DNA.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the phenyl group attached to the nitrogen atom.
N-Phenylquinolin-8-amine: Lacks the chlorine atom at the 6th position.
8-Aminoquinoline: Lacks both the chlorine atom and the phenyl group.
Uniqueness
6-Chloro-N-phenylquinolin-8-amine is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical properties and potential biological activities. The combination of these substituents enhances its reactivity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
6-Chloro-N-phenylquinolin-8-amine is a heterocyclic aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Synthesis
This compound features a quinoline backbone with a chlorine atom at the 6th position and a phenyl group attached to the nitrogen atom at the 8th position. The synthesis typically involves:
- Starting Materials : The reaction begins with 6-chloroquinoline and aniline.
- Nucleophilic Substitution : A nucleophilic substitution reaction occurs in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (100-150°C) using a base like sodium hydride or potassium carbonate.
- Purification : The crude product is purified through column chromatography or recrystallization.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.
- Pathway Modulation : It can modulate various biochemical pathways, contributing to its observed effects in different biological contexts.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation.
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Rbaa et al. | MCF-7 | 15.0 | Apoptosis induction |
PMC9088073 | A549 | 12.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. For example, it has been tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics.
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Variations in the substituents on the quinoline ring have been explored to enhance potency:
- Chlorine Substitution : The presence of chlorine at the C6 position has been linked to improved antiplasmodial activity compared to fluorinated analogs .
- Phenyl Group Modifications : Altering the phenyl substituent can also affect the compound's reactivity and selectivity toward biological targets.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antiviral Activity : A study evaluated its efficacy against SARS-CoV-2, revealing promising results with effective concentrations (EC50 values) ranging from 5.9 to 13.0 µM without significant cytotoxicity .
- Antimalarial Efficacy : Other derivatives based on this compound have shown low nanomolar activity against malaria parasites, indicating a broader spectrum of pharmacological potential .
Properties
CAS No. |
60093-39-2 |
---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-9-11-5-4-8-17-15(11)14(10-12)18-13-6-2-1-3-7-13/h1-10,18H |
InChI Key |
WWFJOUNAMWXXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=CC(=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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